1-Quinolin-6-ylcyclopropanecarbaldehyde
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Overview
Description
1-(quinolin-6-yl)cyclopropane-1-carbaldehyde is an organic compound featuring a quinoline moiety attached to a cyclopropane ring, which is further functionalized with an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(quinolin-6-yl)cyclopropane-1-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: While specific industrial production methods for 1-(quinolin-6-yl)cyclopropane-1-carbaldehyde are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions: 1-(quinolin-6-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The quinoline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitrating agents (HNO₃/H₂SO₄), halogenating agents (Br₂, Cl₂)
Major Products Formed:
Oxidation: 1-(quinolin-6-yl)cyclopropane-1-carboxylic acid
Reduction: 1-(quinolin-6-yl)cyclopropane-1-methanol
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
1-(quinolin-6-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(quinolin-6-yl)cyclopropane-1-carbaldehyde involves its interaction with molecular targets and pathways. The quinoline moiety can interact with various biological targets, such as enzymes and receptors, influencing their activity. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to modifications in their function.
Comparison with Similar Compounds
- 1-(quinolin-3-yl)cyclopropane-1-carbaldehyde
- 1-(quinolin-2-yl)cyclopropane-1-carbaldehyde
- 1-(quinolin-4-yl)cyclopropane-1-carbaldehyde
Comparison: 1-(quinolin-6-yl)cyclopropane-1-carbaldehyde is unique due to the position of the quinoline moiety, which can influence its reactivity and interactions. The position of the quinoline ring can affect the compound’s electronic properties and steric hindrance, leading to differences in chemical behavior and biological activity compared to its isomers.
Properties
CAS No. |
1006875-94-0 |
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Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
1-quinolin-6-ylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C13H11NO/c15-9-13(5-6-13)11-3-4-12-10(8-11)2-1-7-14-12/h1-4,7-9H,5-6H2 |
InChI Key |
MQHQRFVYIJBOHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C=O)C2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
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